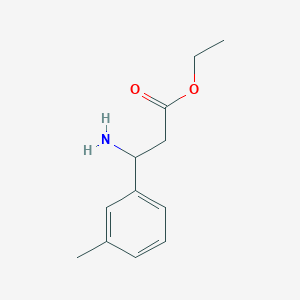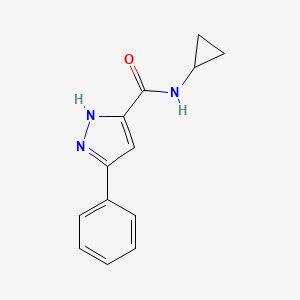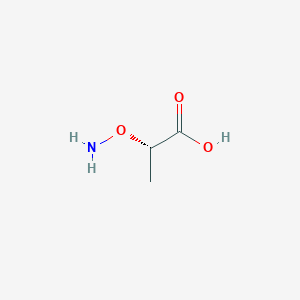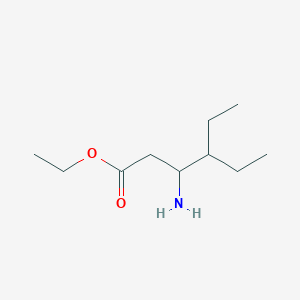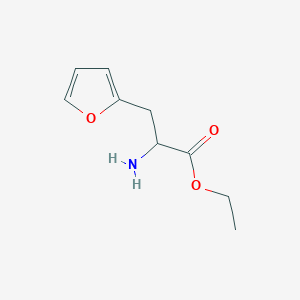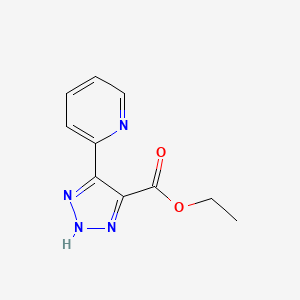
Ethyl 4-(2-pyridinyl)-1H-1,2,3-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound . This intermediate is then subjected to oxidation using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides . A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, leading to the formation of another intermediate . Finally, this intermediate undergoes a reaction with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production methods for ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its binding properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles like TMSCN . Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of hybrid drugs and other bioactive molecules.
Biology: Exhibits anti-inflammatory and antimalarial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a building block for complex chemical synthesis.
作用机制
The mechanism of action of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity . This binding can inhibit or activate specific biological pathways, leading to the compound’s observed effects, such as anti-inflammatory and antimalarial activities .
相似化合物的比较
Ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits anti-fibrotic activities.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Also shows anti-fibrotic properties.
N-(pyridin-2-yl)amides: Formed via C–C bond cleavage and exhibit different biological activities.
The uniqueness of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate lies in its combination of the triazole and pyridine rings, which confer distinct chemical and biological properties .
属性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
ethyl 5-pyridin-2-yl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9-8(12-14-13-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChI 键 |
DTMGEJSEMADCHK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NNN=C1C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



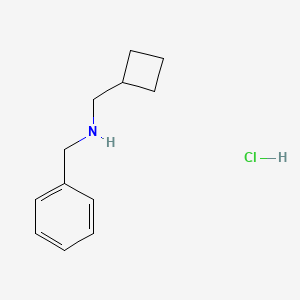
![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
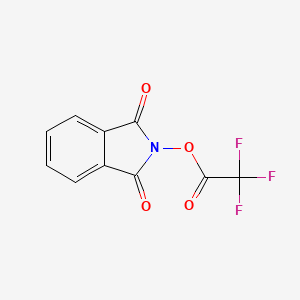
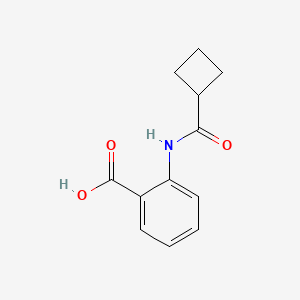
![[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)

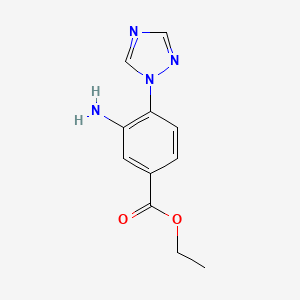
![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
